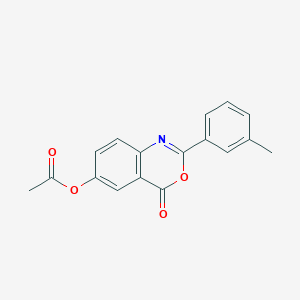![molecular formula C18H12N4O4S B11604643 (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604643.png)
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylidene group, and a thiazolotriazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: The initial step involves the synthesis of the thiazolotriazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be accomplished through a substitution reaction, where a methoxyphenyl halide reacts with the thiazolotriazole core in the presence of a suitable base.
Addition of the Nitrobenzylidene Group: The final step involves the addition of the nitrobenzylidene group. This can be achieved through a condensation reaction between a nitrobenzaldehyde and the thiazolotriazole core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives.
Applications De Recherche Scientifique
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds. It has a similar structure but lacks the thiazolotriazole core.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazole structure but differs in the substituents and overall structure.
Propriétés
Formule moléculaire |
C18H12N4O4S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(5Z)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4O4S/c1-26-14-8-4-12(5-9-14)16-19-18-21(20-16)17(23)15(27-18)10-11-2-6-13(7-3-11)22(24)25/h2-10H,1H3/b15-10- |
Clé InChI |
QTUOCVKWXSVSOR-GDNBJRDFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11604567.png)
![4-{(E)-[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11604568.png)
![ethyl 3-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11604577.png)

![3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime](/img/structure/B11604587.png)
![N-{4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11604592.png)
![10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604604.png)
![4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,3-diol](/img/structure/B11604611.png)
![ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11604615.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604617.png)
![methyl 2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B11604624.png)
![5-{4-[benzyl(ethyl)amino]phenyl}-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604627.png)
![1,3-bis{[4-(propan-2-yl)phenyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11604634.png)